5,5'-(Ethyne-1,2-diyl)diisophthalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

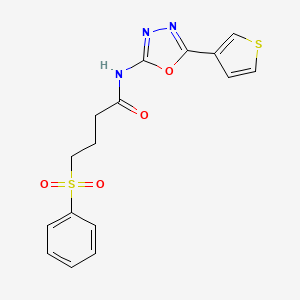

5,5’-(Ethyne-1,2-diyl)diisophthalic acid is a compound with the formula C₁₈H₁₀O₈ and a molecular weight of 354.26 g/mol . It is used for research purposes .

Synthesis Analysis

The synthesis of 5,5’-(Ethyne-1,2-diyl)diisophthalic acid involves the insertion of an ethynylene unit into the molecular backbone . This process is undertaken to expand lattice porosity and introduce an additional interaction site for improved solid-gas adsorption behavior .Molecular Structure Analysis

The midpoint of the triple bond of the main molecule is located on a special position, i.e., about an inversion center . The carboxyl groups are twisted slightly out of the planes of the aromatic rings to which they are attached, making dihedral angles of 24.89 (1) and 7.40 (2) .Chemical Reactions Analysis

When 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde reacts with cyclohexane-1,2-diamine, [3+6] trigonal prism cages are formed . These resulting cages can undergo reversible transformation into [6+12] truncated tetrahedron cages, leading to variations in pore sizes .Physical And Chemical Properties Analysis

The crystal packing of 5,5’-(Ethyne-1,2-diyl)diisophthalic acid features strong O—H O hydrogen bonds, weaker C—H O interactions, and O S contacts . It displays channel-like voids extending along the a-axis direction which contain the dimethyl sulfoxide solvent molecules .Wissenschaftliche Forschungsanwendungen

Coordination Polymers with Metal Ions

5,5'-(Ethyne-1,2-diyl)diisophthalic acid is instrumental in the creation of coordination polymers with various metal ions. Studies demonstrate its ability to form hybrid organic-inorganic assemblies with d-transition metals, resulting in polymeric architectures with three-dimensional connectivity. These properties are enhanced by the flexibility of the ligands, making them valuable in the field of coordination chemistry (Karmakar & Goldberg, 2011).

Synthesis of Tetracarboxylic Ligands

Research has explored the synthesis and structure of tetracarboxylic ligands, including this compound, which are pivotal in the formation of coordination polymers with lanthanoid metal ions. These compounds, characterized by X-ray crystallography, IR spectroscopy, and thermal analysis, demonstrate significant potential in the development of new materials (Karmakar & Goldberg, 2011).

Porous Metal-Organic Frameworks for Gas Adsorption

In the context of gas adsorption and organosulfurs removal, porous metal-organic frameworks (MOFs) constructed from expanded tetracarboxylates, including this compound, exhibit high surface areas and performance. These properties make them suitable for small molecule gases (like CO2 and CH4) adsorption and the removal of refractory organosulfur compounds, highlighting their utility in environmental applications (Luo et al., 2016).

Fluorescent pH Sensors

Research on uranium-based metal-organic frameworks, involving this compound, has led to the development of materials like HNU-39, which demonstrate fluorescence turn-on response under alkaline conditions. Such materials can be effectively used as pH sensors, including in practical applications like sewage treatment (Gu et al., 2020).

Wirkmechanismus

Target of Action

It is known to be used as a linker molecule in the formation of porous metal–organic framework structures .

Mode of Action

The compound interacts with its targets by forming strong O—H O hydrogen bonds, weaker C—H O interactions, and O S contacts . The mid-point of the triple bond of the main molecule is located on a special position, i.e., about an inversion center .

Biochemical Pathways

Its role as a linker molecule suggests it may influence the formation and structure of metal–organic frameworks .

Result of Action

Its role in the formation of porous metal–organic frameworks suggests it may influence the structural properties of these materials .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 5,5’-(Ethyne-1,2-diyl)diisophthalic acid could involve further exploration of its use as a linker molecule in the formation of porous metal–organic framework structures . Its unique properties, such as the ability to form [3+6] trigonal prism cages that can transform into [6+12] truncated tetrahedron cages, make it a promising compound for applications in solid-gas adsorption .

Eigenschaften

IUPAC Name |

5-[2-(3,5-dicarboxyphenyl)ethynyl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h3-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRIPYPPJIRELM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2815111.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2815115.png)

![4-[(1-Imidazolyl)methyl]phenylboronic Acid](/img/structure/B2815119.png)

![2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2815123.png)

![Tert-butyl 3-[(but-2-ynoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2815125.png)